molecular formula C20H15N3O6 B034528 19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione CAS No. 104195-61-1

19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

Cat. No.: B034528
CAS No.: 104195-61-1
M. Wt: 393.3 g/mol
InChI Key: XLHNAFUKOSPOAT-UHFFFAOYSA-N
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Description

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Mechanism of Action

Biochemical Analysis

Biochemical Properties

10-Nitrocamptothecin exhibits its biochemical properties by interacting with various enzymes and proteins. The primary target of 10-Nitrocamptothecin is topoisomerase-I (Top1), a nuclear enzyme that reduces the torsional stress of supercoiled DNA . By binding to Top1, 10-Nitrocamptothecin stabilizes the covalent binding of Top1 to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .

Cellular Effects

10-Nitrocamptothecin has significant effects on various types of cells and cellular processes. It has been shown to increase the cellular accumulation of DNA damage . It can cause an arrest in the G0-G1 phase of the cell cycle at high concentrations, while at lower concentrations, it can cause a persistent block in the G2-M phase . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 10-Nitrocamptothecin involves its interaction with Top1. By binding to Top1 and stabilizing the covalent binding of Top1 to its DNA substrates, 10-Nitrocamptothecin prevents the re-ligation of DNA, causing DNA damage and leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Nitrocamptothecin change over time. It has been observed that the cytotoxic potency of 10-Nitrocamptothecin is paralleled with its ability to increase the cellular accumulation of DNA damage . This suggests that 10-Nitrocamptothecin has a sustained release characteristic, providing prolonged drug availability for absorptive cells .

Dosage Effects in Animal Models

In animal models, the effects of 10-Nitrocamptothecin vary with different dosages. Administration of 10-Nitrocamptothecin at dosages of 5–20 mg/kg for 15 to 17 days significantly inhibited tumor growth in human androgen–independent prostate tumor (PC3) and human non–small cell lung tumor (A549) xenografts .

Metabolic Pathways

10-Nitrocamptothecin is involved in the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway . These pathways are crucial for the biosynthesis of monoterpene indole alkaloids (MIAs), a class of compounds to which 10-Nitrocamptothecin belongs .

Transport and Distribution

10-Nitrocamptothecin is transported and distributed within cells and tissues. Studies have shown that the uptake and transport of encapsulated 10-Nitrocamptothecin across Caco-2 cell monolayers are significantly affected by the diameter of the carrier and incubation time .

Subcellular Localization

Given its mechanism of action involving interaction with the nuclear enzyme Top1, it is likely that 10-Nitrocamptothecin localizes to the nucleus where Top1 is found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyquinoline compounds.

Scientific Research Applications

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNAFUKOSPOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908841
Record name 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104195-61-1
Record name 9-Nitrocamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Reactant of Route 2
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Reactant of Route 3
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Reactant of Route 4
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Reactant of Route 5
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Reactant of Route 6
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

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